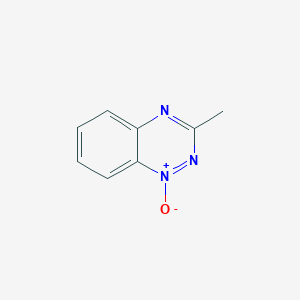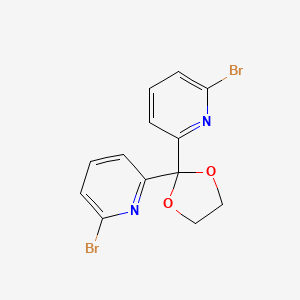
2,2'-(1,3-Dioxolane-2,2-diyl)bis(6-bromopyridine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(1,3-Dioxolane-2,2-diyl)bis(6-bromopyridine) is a chemical compound that features a 1,3-dioxolane ring linked to two 6-bromopyridine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-Dioxolane-2,2-diyl)bis(6-bromopyridine) typically involves the reaction of 6-bromopyridine with a 1,3-dioxolane derivative under specific conditions. One common method involves the use of a base to facilitate the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(1,3-Dioxolane-2,2-diyl)bis(6-bromopyridine) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include bases for substitution reactions and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atoms .
Applications De Recherche Scientifique
2,2’-(1,3-Dioxolane-2,2-diyl)bis(6-bromopyridine) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and binding studies.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2’-(1,3-Dioxolane-2,2-diyl)bis(6-bromopyridine) involves its interaction with molecular targets such as enzymes or receptors. The dioxolane ring and bromopyridine groups can interact with specific sites on these targets, influencing their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-(1,3-Dioxolane-2,2-diyl)diethanol
- 2,2’-Dimethyl-1,3-dioxolane-4,5-diyl
Uniqueness
What sets 2,2’-(1,3-Dioxolane-2,2-diyl)bis(6-bromopyridine) apart is its combination of the dioxolane ring with bromopyridine groups, which imparts unique chemical and biological properties. This makes it particularly valuable in applications where these specific interactions are desired .
Propriétés
Numéro CAS |
42772-88-3 |
|---|---|
Formule moléculaire |
C13H10Br2N2O2 |
Poids moléculaire |
386.04 g/mol |
Nom IUPAC |
2-bromo-6-[2-(6-bromopyridin-2-yl)-1,3-dioxolan-2-yl]pyridine |
InChI |
InChI=1S/C13H10Br2N2O2/c14-11-5-1-3-9(16-11)13(18-7-8-19-13)10-4-2-6-12(15)17-10/h1-6H,7-8H2 |
Clé InChI |
CUKOWFMCQVVLBI-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)(C2=NC(=CC=C2)Br)C3=NC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-(4-Fluorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14653482.png)
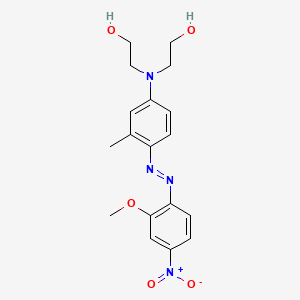
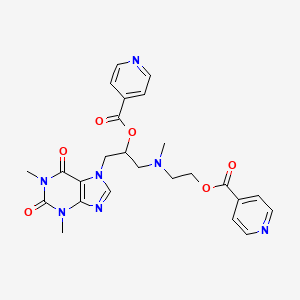
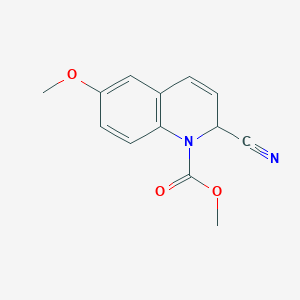
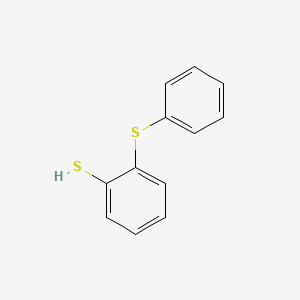
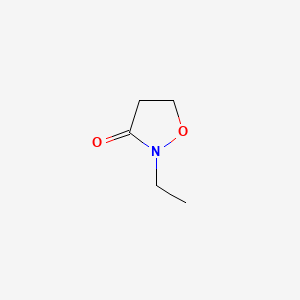
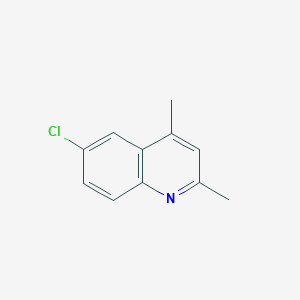
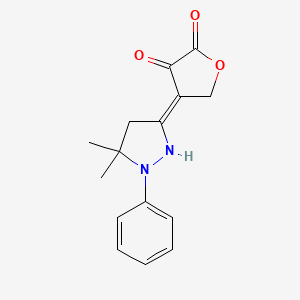
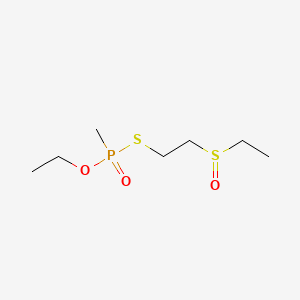
![1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene](/img/structure/B14653551.png)
![1,4,5,6-Tetrahydro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14653552.png)

